H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H
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Overview
Description
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is a peptide sequence that consists of 20 amino acids. This peptide is often associated with amyloid beta proteins, which are significant in the study of Alzheimer’s disease. The sequence is a part of the amyloid precursor protein, which, when cleaved, forms amyloid beta peptides that aggregate to form plaques in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is assembled.
Cleavage: of the peptide from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues, if present, can be oxidized.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Oxidized methionine or cysteine residues.
Reduction: Reduced thiol groups.
Substitution: Mutated peptide sequences with altered amino acid residues.
Scientific Research Applications
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid beta proteins.
Mechanism of Action
The peptide exerts its effects primarily through its involvement in the formation of amyloid plaques. The amyloid precursor protein is cleaved by enzymes such as beta-secretase and gamma-secretase, resulting in the formation of amyloid beta peptides. These peptides aggregate to form insoluble fibrils that deposit in the brain, contributing to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal cells, where the aggregated peptides disrupt cellular function and induce neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta (1-40): Another major variant of amyloid beta protein, consisting of 40 amino acids.
Amyloid beta (1-42): A closely related peptide that is also implicated in Alzheimer’s disease.
Amyloid beta (1-43): A less common variant with an additional amino acid at the C-terminus.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is unique due to its specific sequence and its role in the formation of amyloid plaques. Its ability to aggregate and form fibrils distinguishes it from other peptides and makes it a critical target for Alzheimer’s disease research.
Properties
Molecular Formula |
C106H152N30O33 |
---|---|
Molecular Weight |
2374.5 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C104H148N30O31.C2H4O2/c1-52(2)35-69(100(161)134-85(54(5)6)102(163)131-76(103(164)165)38-57-19-12-9-13-20-57)125-89(150)64(21-14-15-33-105)121-91(152)66(27-30-78(107)137)123-96(157)72(39-59-44-110-49-115-59)128-98(159)74(41-61-46-112-51-117-61)130-101(162)84(53(3)4)133-93(154)68(29-32-81(141)142)124-94(155)70(37-58-23-25-62(136)26-24-58)119-79(138)47-114-88(149)77(48-135)132-99(160)75(43-83(145)146)129-97(158)73(40-60-45-111-50-116-60)127-90(151)65(22-16-34-113-104(108)109)122-95(156)71(36-56-17-10-8-11-18-56)126-92(153)67(28-31-80(139)140)120-86(147)55(7)118-87(148)63(106)42-82(143)144;1-2(3)4/h8-13,17-20,23-26,44-46,49-55,63-77,84-85,135-136H,14-16,21-22,27-43,47-48,105-106H2,1-7H3,(H2,107,137)(H,110,115)(H,111,116)(H,112,117)(H,114,149)(H,118,148)(H,119,138)(H,120,147)(H,121,152)(H,122,156)(H,123,157)(H,124,155)(H,125,150)(H,126,153)(H,127,151)(H,128,159)(H,129,158)(H,130,162)(H,131,163)(H,132,160)(H,133,154)(H,134,161)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,164,165)(H4,108,109,113);1H3,(H,3,4)/t55-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-;/m0./s1 |
InChI Key |
BQAXJWARELOTTB-OIOOFTINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
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